molecular formula C14H13NO3S B5692771 methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate

methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B5692771
M. Wt: 275.32 g/mol
InChI Key: XHAYTFWRXRSNFL-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring, a benzoyl group, and an ester functional group

Preparation Methods

The synthesis of methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate typically involves several steps. One common method includes the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 3-amino-2-thiophenecarboxylic acid methyl ester under appropriate conditions to yield the desired product. Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The benzoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific sites on target molecules, affecting their function .

Comparison with Similar Compounds

Similar compounds to methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate include:

    Methyl 3-aminobenzoate: This compound has a similar ester functional group but lacks the thiophene ring and benzoyl group.

    Methyl 2-amino-3-methylbenzoate: Similar in structure but with different substitution patterns on the benzene ring.

    Benzamide derivatives: These compounds share the benzoyl group but differ in the rest of their structure.

This compound is unique due to its combination of functional groups and the presence of the thiophene ring, which can impart distinct chemical and biological properties .

Properties

IUPAC Name

methyl 3-[(2-methylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-9-5-3-4-6-10(9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAYTFWRXRSNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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